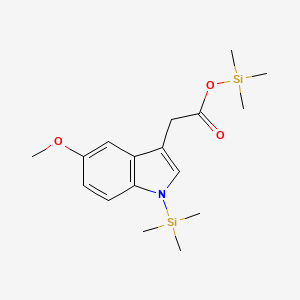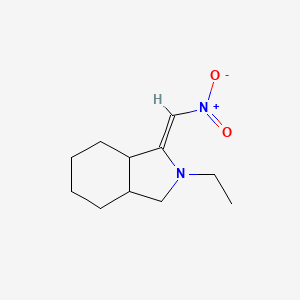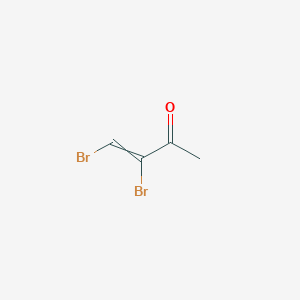
Ethyl trideca-2,4-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl trideca-2,4-dienoate is a conjugated dienoic ester, which means it contains two double bonds separated by a single bond within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl trideca-2,4-dienoate can be synthesized through several methods, including:
Pd-catalyzed alkenylation (Negishi coupling): This method involves the use of ethyl (E)- and (Z)-β-bromoacrylates to achieve high stereoisomeric purity.
Suzuki coupling: This method uses conventional alkoxide and carbonate bases, although it may result in slightly lower stereoisomeric purity compared to the Negishi coupling.
Heck alkenylation: This method is satisfactory for synthesizing certain isomers but may have limitations in achieving high purity.
Horner-Wadsworth-Emmons and Still-Gennari olefinations: These methods are also used but have limited scopes and may not achieve high selectivity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with a focus on optimizing reaction conditions to achieve high yield and purity. The use of Pd-catalyzed alkenylation is particularly favored due to its high selectivity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl trideca-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions may produce various substituted derivatives of this compound.
Applications De Recherche Scientifique
Ethyl trideca-2,4-dienoate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of ethyl trideca-2,4-dienoate involves its interaction with specific molecular targets and pathways. For example, as a flavoring agent, it interacts with taste receptors to impart a specific taste. As a fragrance, it interacts with olfactory receptors to produce a pleasant smell. The exact molecular targets and pathways involved in these interactions are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Ethyl trideca-2,4-dienoate can be compared with other similar compounds, such as:
Ethyl undeca-2,4-dienoate: This compound has a similar structure but differs in the length of the carbon chain.
Ethyl deca-2,4-dienoate:
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications compared to its similar counterparts.
Propriétés
Numéro CAS |
54977-79-6 |
|---|---|
Formule moléculaire |
C15H26O2 |
Poids moléculaire |
238.37 g/mol |
Nom IUPAC |
ethyl trideca-2,4-dienoate |
InChI |
InChI=1S/C15H26O2/c1-3-5-6-7-8-9-10-11-12-13-14-15(16)17-4-2/h11-14H,3-10H2,1-2H3 |
Clé InChI |
LRUYVETUZUWKIF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CC=CC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Cyanophenyl)methyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14627023.png)
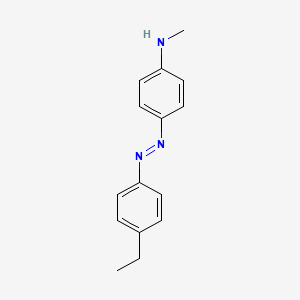
![1-[(Z)-(2-chlorophenyl)methylideneamino]-2-[(E)-(2-chlorophenyl)methylideneamino]guanidine](/img/structure/B14627045.png)
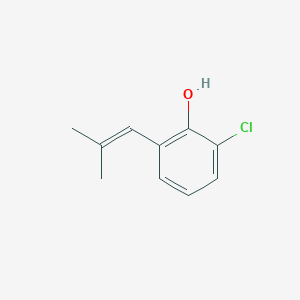


![2-[2-(2-{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}ethoxy)ethoxy]ethanol](/img/structure/B14627082.png)




